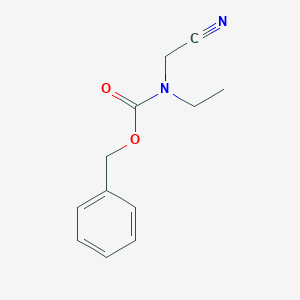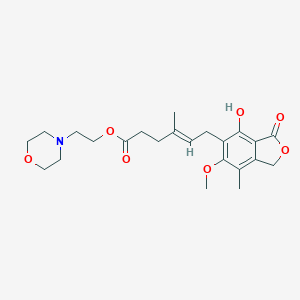
ミコフェノール酸モフェチル
概要
説明
Mycophenolate mofetil is a prodrug of mycophenolic acid, an immunosuppressive agent used primarily to prevent the rejection of transplanted organs such as kidneys, hearts, and livers. It is known for its ability to inhibit inosine monophosphate dehydrogenase, which is crucial for the proliferation of T and B lymphocytes .
作用機序
Mode of Action
MPA depletes guanosine nucleotides preferentially in T and B lymphocytes and inhibits their proliferation . This results in the suppression of cell-mediated immune responses and antibody formation . The kinetics of inhibition by MPA are uncompetitive with respect to both substrates IMP and NAD . Uncompetitive inhibition indicates that MPA preferentially binds to the enzyme after substrates .
Biochemical Pathways
The inhibition of IMPDH by MPA causes the depletion of intracellular GTP pools . This leads to the inhibition of the proliferation of lymphocytes . MPA also depletes tetrahydrobiopterin and decreases the production of nitric oxide by inducible NO synthase without affecting the activity of constitutive NO synthases . Activated macrophages produce NO and superoxide, which combine to generate tissue-damaging peroxynitrite .
Pharmacokinetics
MMF is rapidly hydrolyzed to the active metabolite MPA following oral administration . The bioavailability of MMF is approximately 90 percent but is significantly reduced when taken with a high-fat meal . Therefore, MMF should be taken on an empty stomach to increase absorption .
Result of Action
The result of MMF’s action is the suppression of cell-mediated immune responses and antibody formation . This makes MMF an effective immunosuppressant, used in combination with other drugs such as cyclosporine and corticosteroids, to prevent organ rejection after hepatic, renal, and cardiac transplants .
Action Environment
The action of MMF can be influenced by environmental factors such as diet. For instance, the bioavailability of MMF is significantly reduced when taken with a high-fat meal . Therefore, to increase its absorption and efficacy, MMF should be taken on an empty stomach .
科学的研究の応用
Mycophenolate mofetil has a wide range of applications in scientific research:
Immunosuppression: Used to prevent organ rejection in transplant patients.
Autoimmune Diseases: Studied for the treatment of autoimmune diseases such as lupus nephritis and immune thrombocytopenic purpura
Combination Therapy: Evaluated for combination therapy against viral infections, including those caused by herpesviruses.
Nephrology: Used in the management of IgA nephropathy.
生化学分析
Biochemical Properties
Mycophenolate mofetil interacts with the enzyme inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthetic pathway of guanine nucleotides . It inhibits IMPDH, leading to the depletion of guanosine nucleotides . This inhibition is selective for lymphocytes as they rely primarily on the de novo pathway for purine synthesis .
Cellular Effects
Mycophenolate mofetil exerts its effects on various types of cells, particularly T and B lymphocytes . It suppresses their proliferation, thereby suppressing cell-mediated immune responses and antibody formation . It has also been reported to have effects on other cell types, such as arterial smooth muscle cells .
Molecular Mechanism
Mycophenolate mofetil exerts its effects at the molecular level through its active metabolite, mycophenolic acid. Mycophenolic acid inhibits IMPDH, leading to a decrease in the synthesis of guanosine nucleotides and a subsequent block in DNA synthesis . This results in the suppression of both T and B lymphocyte proliferation and function .
Temporal Effects in Laboratory Settings
The effects of mycophenolate mofetil can change over time in laboratory settings. For example, it has been reported that the bioavailability of mycophenolic acid, as determined by area-under-a-concentration versus time curve in renal transplant patients, is twice as great 20 days after transplantation compared with 1 day .
Dosage Effects in Animal Models
In animal models, the effects of mycophenolate mofetil can vary with different dosages. Higher doses often resulted in unacceptable gastrointestinal toxicity .
Metabolic Pathways
Mycophenolate mofetil is involved in the purine synthesis pathway. It inhibits the enzyme IMPDH, which is a key enzyme in the de novo synthesis of guanine nucleotides . This leads to a decrease in the synthesis of guanosine nucleotides and a subsequent block in DNA synthesis .
Transport and Distribution
After oral administration, mycophenolate mofetil is rapidly absorbed and subsequently undergoes primarily hepatic metabolism with renal excretion . It is rapidly hydrolyzed to the active metabolite mycophenolic acid .
準備方法
Synthetic Routes and Reaction Conditions: Mycophenolate mofetil is synthesized through the esterification of mycophenolic acid with 2-morpholinoethanol. This reaction typically occurs in the presence of a suitable solvent under azeotropic separation of water . The process involves:
Reaction of mycophenolic acid: with 4-(2-hydroxyethyl)morpholine.
Solvent: Common solvents include ethers.
Conditions: The reaction is carried out under boiling conditions.
Industrial Production Methods: The industrial production of mycophenolate mofetil involves several steps:
Isolation: Mycophenolate mofetil is isolated via solvent removal in vacuo.
Dilution: The product is diluted in solvents such as toluene or ethyl acetate.
Filtration: The catalyst is filtered off.
Washing: The reaction solution is washed with water or a sodium bicarbonate solution.
Extraction: The product is extracted into the aqueous layer, followed by basification and re-extraction into a solvent.
Crystallization: The final product is crystallized and filtered.
Types of Reactions:
Complexation: Mycophenolate mofetil undergoes complexation reactions with iron (III) ions in the presence of sodium dodecyl sulfate.
Hydrolysis: It is rapidly hydrolyzed to mycophenolic acid after oral administration.
Common Reagents and Conditions:
Iron (III) ions: Used in complexation reactions.
Sodium dodecyl sulfate: Acts as an anionic surfactant in complexation reactions.
Hydrolysis conditions: Occurs in the gastrointestinal tract.
Major Products:
類似化合物との比較
Cyclophosphamide: Another immunosuppressive agent used in the treatment of lupus nephritis.
Azathioprine: Commonly used in autoimmune hepatitis.
Tacrolimus: Used in organ transplantation for its immunosuppressive properties.
Uniqueness of Mycophenolate Mofetil:
Selective Inhibition: Mycophenolate mofetil selectively inhibits inosine monophosphate dehydrogenase, leading to fewer side effects compared to other immunosuppressants.
Reduced Nephrotoxicity: Unlike calcineurin inhibitors, mycophenolate mofetil generally does not cause nephrotoxicity.
Mycophenolate mofetil stands out due to its specific mechanism of action and its effectiveness in preventing organ rejection with a relatively favorable safety profile.
特性
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023340 | |
| Record name | Mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
637.6±55.0 | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation. | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder | |
CAS No. |
128794-94-5, 115007-34-6 | |
| Record name | Mycophenolate mofetil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128794-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mycophenolate mofetil [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mycophenolate mofetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mycophenolate mofetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mycophenolate mofetil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 115007-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mycophenolate mofetil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93-94, 93-94 °C | |
| Record name | Mycophenolate mofetil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MYCOPHENOLATE MOFETIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of mycophenolate mofetil?
A1: Mycophenolate mofetil is a prodrug of mycophenolic acid (MPA). MPA is a non-competitive, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis.
Q2: How does the inhibition of IMPDH by MPA lead to immunosuppression?
A2: Lymphocytes, specifically T and B cells, rely heavily on the de novo pathway for guanosine nucleotide synthesis. By inhibiting IMPDH, MPA selectively depletes guanosine nucleotides in these cells, inhibiting their proliferation and function, ultimately leading to immunosuppression [, ].
Q3: Are there any other effects of mycophenolic acid besides immunosuppression?
A3: Yes, research suggests that mycophenolic acid may have additional effects. For instance, in a murine model of lupus nephritis, mycophenolate mofetil reduced renal cortical inducible nitric oxide synthase (iNOS) mRNA expression, independent of modulating the nuclear factor-kappaB (NF-κB) pathway []. This suggests a potential role beyond its established immunosuppressive action.
Q4: What is the molecular formula and weight of mycophenolic acid?
A4: The molecular formula of mycophenolic acid is C17H20O6, and its molecular weight is 320.34 g/mol.
Q5: Is there any information on spectroscopic data for mycophenolate mofetil or mycophenolic acid available in the provided research?
A5: While the provided research focuses on clinical applications and mechanisms, it doesn't delve into detailed spectroscopic data for mycophenolate mofetil or mycophenolic acid.
Q6: How is mycophenolate mofetil absorbed and metabolized?
A6: Mycophenolate mofetil is rapidly absorbed after oral administration and hydrolyzed to its active metabolite, mycophenolic acid []. MPA is then metabolized primarily in the liver, forming inactive glucuronide metabolites [].
Q7: Does the co-administration of other immunosuppressants affect MPA pharmacokinetics?
A7: Yes, co-administration of certain immunosuppressants can alter MPA pharmacokinetics. For example, ciclosporin significantly increases the exposure to MPA metabolites, potentially by influencing their excretion into bile []. Conversely, sirolimus increases MPA exposure while decreasing the exposure to its metabolites [].
Q8: Are there any established relationships between MPA exposure and clinical outcomes?
A8: Research suggests a correlation between MPA exposure and the incidence of biopsy-proven acute rejections in renal transplant recipients []. This highlights the importance of understanding and optimizing MPA pharmacokinetics for successful transplantation outcomes.
Q9: What are the main clinical applications of mycophenolate mofetil?
A9: Mycophenolate mofetil is primarily used as an immunosuppressant to prevent rejection in organ transplantation, particularly in kidney transplant recipients [, , ]. It is also used in the treatment of various autoimmune diseases, including lupus nephritis, immune thrombocytopenic purpura (ITP), and myasthenia gravis [, , , ].
Q10: How does the efficacy of mycophenolate mofetil compare to other immunosuppressants like azathioprine or cyclophosphamide?
A10: In several clinical trials, mycophenolate mofetil, at a dose of 2 or 3 g/day, demonstrated superior efficacy to azathioprine in preventing acute rejection after renal transplantation []. Studies also suggest that mycophenolate mofetil, in combination with prednisone, is as effective as cyclophosphamide with a more favorable safety profile in treating lupus nephritis [].
Q11: Is mycophenolate mofetil effective in treating all patients with autoimmune diseases?
A11: While mycophenolate mofetil is effective in many patients, not everyone responds equally well. Some patients may experience treatment failure, requiring alternative immunosuppressive therapies. For example, a case study reported a renal transplant patient who developed oral ulcers associated with mycophenolate mofetil therapy, necessitating discontinuation of the drug [].
Q12: Are there any alternative therapeutic options for patients who are intolerant to mycophenolate mofetil or experience treatment failure?
A12: Yes, depending on the specific condition being treated, various alternative immunosuppressants are available. For instance, in cases of bullous morphea resistant to methotrexate and phototherapy, mycophenolate mofetil has shown successful treatment outcomes []. In patients with refractory ITP, other purine antimetabolites like azathioprine or 6-Mercaptopurine may be considered [].
Q13: What are the common side effects of mycophenolate mofetil?
A13: Common side effects of mycophenolate mofetil can include gastrointestinal disturbances, such as diarrhea, nausea, and abdominal pain, as well as leukopenia (low white blood cell count) [, , ].
Q14: Are there any serious adverse effects associated with mycophenolate mofetil?
A14: Although generally well-tolerated, mycophenolate mofetil can cause serious adverse effects in some cases. These can include infections, bone marrow suppression, and a potentially increased risk of certain cancers [, ].
Q15: Are there any specific patient populations that require special consideration when using mycophenolate mofetil?
A15: Yes, specific patient populations may require additional monitoring or dose adjustments. For example, patients with preexisting renal impairment may require careful dose titration to avoid toxicity [].
Q16: Are there any strategies to mitigate the toxicity of mycophenolate mofetil?
A16: Strategies to mitigate toxicity include careful dose adjustment based on individual patient characteristics and monitoring for potential adverse effects. For instance, in renal transplant patients with leukopenia, dose reduction of mycophenolate mofetil can lead to recovery [].
Q17: Is there any information available regarding long-term safety concerns associated with mycophenolate mofetil?
A17: While the available research highlights the short-term efficacy and safety of mycophenolate mofetil, further investigation is needed to fully understand its long-term safety profile, particularly in the context of chronic immunosuppression.
Q18: What are some areas of future research regarding mycophenolate mofetil?
A18: Several areas warrant further research. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


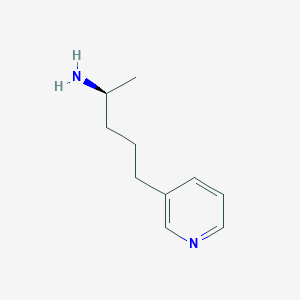


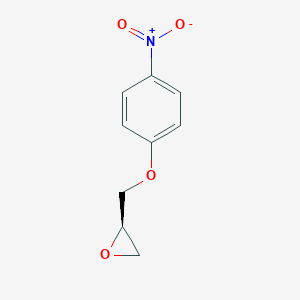
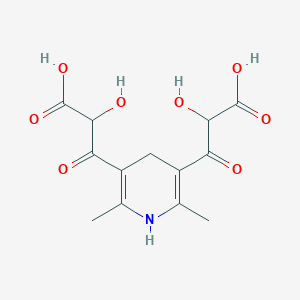

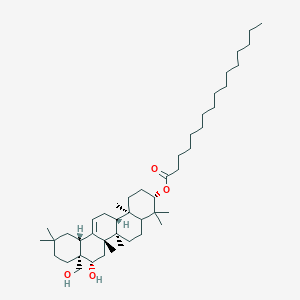
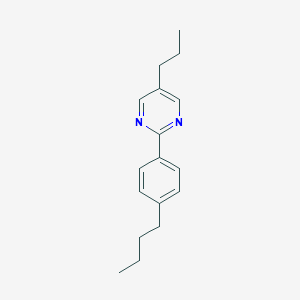
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)
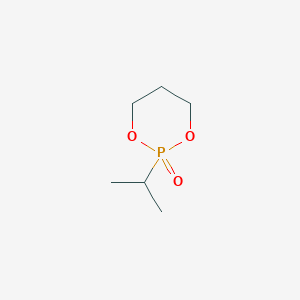
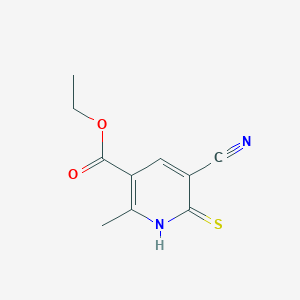
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)

